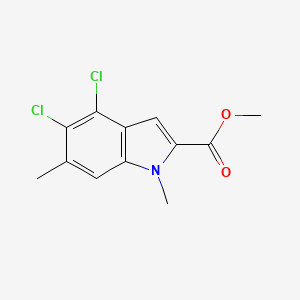
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a compound that belongs to the class of pyrrolidinones, which are five-membered nitrogen-containing heterocycles. This compound has gained attention due to its potential biological and pharmaceutical activities, particularly its antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-methyl-5-nitrobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-(2-Methyl-5-aminophenyl)-2-pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Oxidation: 1-(2-Carboxy-5-nitrophenyl)-2-pyrrolidinone.
Applications De Recherche Scientifique
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in the development of new antibacterial agents to combat drug-resistant bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The antibacterial activity of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits similar antibacterial activity.
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another derivative with potential antibacterial properties.
Uniqueness
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone stands out due to its specific substitution pattern on the pyrrolidinone ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antibacterial agent make it a valuable compound in scientific research and pharmaceutical development .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(13(15)16)7-10(8)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
UQBMYBQRYKGOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)


![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)






